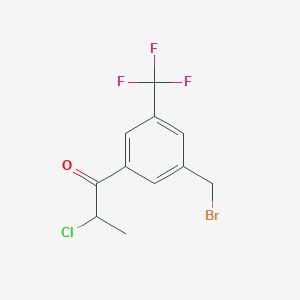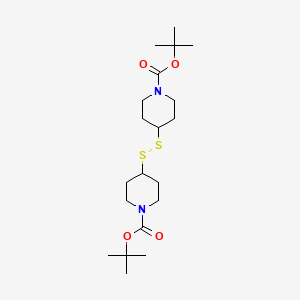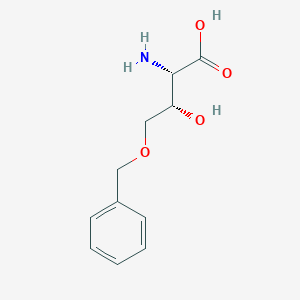
(2S,3S)-2-amino-4-(benzyloxy)-3-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonine, 4-(phenylmethoxy)- is a derivative of the essential amino acid L-threonine. This compound features a phenylmethoxy group attached to the threonine backbone, which can significantly alter its chemical properties and potential applications. L-threonine itself is crucial for protein synthesis and is widely used in various industries, including food, pharmaceuticals, and biotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, 4-(phenylmethoxy)- typically involves the protection of the hydroxyl group of L-threonine, followed by the introduction of the phenylmethoxy group. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydroxide to form the phenylmethoxy derivative. The reaction is usually carried out under mild conditions to prevent the degradation of the amino acid.
Industrial Production Methods
Industrial production of L-threonine and its derivatives, including L-Threonine, 4-(phenylmethoxy)-, often employs microbial fermentation. Strains of Escherichia coli or Corynebacterium glutamicum are genetically engineered to overproduce L-threonine, which can then be chemically modified to introduce the phenylmethoxy group. This method is cost-effective and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
L-Threonine, 4-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the phenylmethoxy group.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce the deprotected amino acid .
Scientific Research Applications
L-Threonine, 4-(phenylmethoxy)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in protein structure and function, particularly in the context of enzyme-substrate interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and as an additive in various formulations
Mechanism of Action
The mechanism of action of L-Threonine, 4-(phenylmethoxy)- involves its interaction with various molecular targets and pathways. As a derivative of L-threonine, it can participate in protein synthesis and metabolic pathways. The phenylmethoxy group can influence its binding affinity and specificity for certain enzymes and receptors, potentially altering its biological activity .
Comparison with Similar Compounds
Similar Compounds
L-Threonine: The parent compound, essential for protein synthesis.
L-Serine: Another hydroxyl-containing amino acid with similar properties.
L-Isoleucine: Shares structural similarities but lacks the hydroxyl group.
Uniqueness
L-Threonine, 4-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which can enhance its hydrophobicity and alter its reactivity compared to other amino acids. This modification can make it more suitable for specific applications in organic synthesis and drug development .
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-hydroxy-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C11H15NO4/c12-10(11(14)15)9(13)7-16-6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7,12H2,(H,14,15)/t9-,10+/m1/s1 |
InChI Key |
DKYVPBBZOKKSLI-ZJUUUORDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@@H](C(=O)O)N)O |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl](/img/structure/B14072741.png)
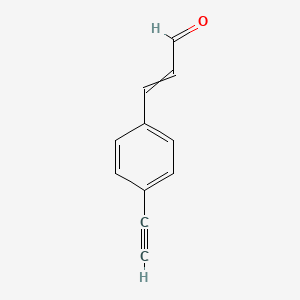

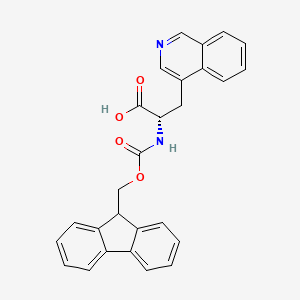
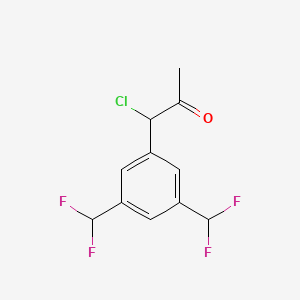
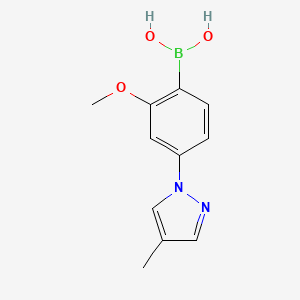
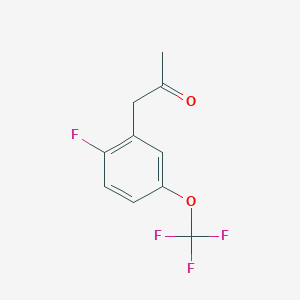

![[(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14072794.png)
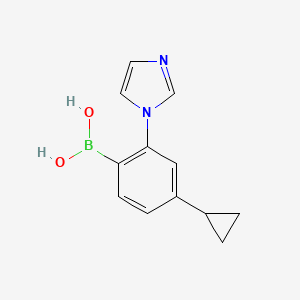
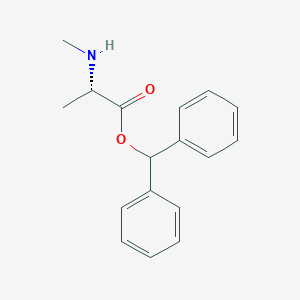
![4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14072810.png)
